3-(1,3,2-Dioxaborolan-2-yl)-4-methoxybenzoic acid
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Overview
Description
3-(1,3,2-Dioxaborolan-2-yl)-4-methoxybenzoic acid is an organoboron compound that features a boronate ester group attached to a benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3,2-Dioxaborolan-2-yl)-4-methoxybenzoic acid typically involves the reaction of 4-methoxybenzoic acid with a boronic acid derivative. One common method is the Suzuki-Miyaura coupling reaction, which involves the use of a palladium catalyst and a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like tetrahydrofuran or dimethylformamide at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Quality control measures, such as high-performance liquid chromatography and nuclear magnetic resonance spectroscopy, are employed to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(1,3,2-Dioxaborolan-2-yl)-4-methoxybenzoic acid undergoes various types of chemical reactions, including:
Oxidation: The boronate ester group can be oxidized to form boronic acid derivatives.
Reduction: The compound can be reduced under specific conditions to yield different products.
Substitution: The methoxy group and the boronate ester group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Halogenated reagents and bases like sodium hydroxide or potassium carbonate are often used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield boronic acid derivatives, while substitution reactions can produce a variety of functionalized benzoic acids.
Scientific Research Applications
3-(1,3,2-Dioxaborolan-2-yl)-4-methoxybenzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds via Suzuki-Miyaura coupling reactions.
Biology: The compound can be used to synthesize biologically active molecules, including potential drug candidates.
Medicine: Research into boron-containing compounds has shown potential in developing new therapeutic agents, including anticancer and antimicrobial drugs.
Industry: The compound is used in the production of advanced materials, such as polymers and electronic components.
Mechanism of Action
The mechanism of action of 3-(1,3,2-Dioxaborolan-2-yl)-4-methoxybenzoic acid involves its ability to form stable complexes with various molecular targets. The boronate ester group can interact with diols and other nucleophiles, making it useful in the design of enzyme inhibitors and other bioactive molecules. The compound’s reactivity is influenced by the electronic properties of the methoxy and boronate ester groups, which can modulate its interactions with different targets.
Comparison with Similar Compounds
Similar Compounds
- 3-(1,3,2-Dioxaborolan-2-yl)benzoic acid
- 4-(1,3,2-Dioxaborolan-2-yl)benzoic acid
- 3-(1,3,2-Dioxaborolan-2-yl)-4-fluorobenzoic acid
Uniqueness
3-(1,3,2-Dioxaborolan-2-yl)-4-methoxybenzoic acid is unique due to the presence of both a methoxy group and a boronate ester group on the benzoic acid moiety. This combination of functional groups provides distinct reactivity and potential applications compared to similar compounds. The methoxy group can influence the electronic properties of the molecule, enhancing its reactivity in certain chemical reactions and its interactions with biological targets.
Properties
IUPAC Name |
3-(1,3,2-dioxaborolan-2-yl)-4-methoxybenzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BO5/c1-14-9-3-2-7(10(12)13)6-8(9)11-15-4-5-16-11/h2-3,6H,4-5H2,1H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNFCKYLPSIMKNH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OCCO1)C2=C(C=CC(=C2)C(=O)O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.00 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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